molecular formula C14H8ClNO2S2 B11035736 (5Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11035736
M. Wt: 321.8 g/mol
InChI Key: BEVWHQJPKLUTDC-WQLSENKSSA-N
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Description

3-(4-CHLOROPHENYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a thienyl group, and a thiazolane-2,4-dione moiety

Preparation Methods

The synthesis of 3-(4-CHLOROPHENYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazolane Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolane ring.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the thiazolane ring with a chlorophenyl group using suitable reagents and catalysts.

    Attachment of the Thienyl Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

3-(4-CHLOROPHENYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazolane derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

3-(4-CHLOROPHENYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-(4-CHLOROPHENYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE include other thiazolane derivatives and compounds with similar functional groups. Some examples are:

    3-(4-BROMOPHENYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    3-(4-METHOXYPHENYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE: Similar structure but with a methoxyphenyl group instead of a chlorophenyl group.

The uniqueness of 3-(4-CHLOROPHENYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H8ClNO2S2

Molecular Weight

321.8 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H8ClNO2S2/c15-9-3-5-10(6-4-9)16-13(17)12(20-14(16)18)8-11-2-1-7-19-11/h1-8H/b12-8-

InChI Key

BEVWHQJPKLUTDC-WQLSENKSSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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